(2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester
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Overview
Description
(2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a chloro substituent at the 2-position and an acetic acid ethyl ester group at the 4-position. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki-Miyaura coupling reaction.
Esterification: The final step involves the esterification of the acetic acid group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
(2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound can interact with cellular receptors and proteins, influencing cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
- (E)-4-chloro-2-((5-methylpyridin-2-yl)imino)methyl)phenol
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- Methylcyclohexane
Uniqueness
(2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester is unique due to its specific structural features, such as the biphenyl core with a chloro substituent and an acetic acid ethyl ester group. These structural elements confer distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
Molecular Formula |
C16H15ClO2 |
---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-4-phenylphenyl)acetate |
InChI |
InChI=1S/C16H15ClO2/c1-2-19-16(18)11-12-8-9-14(15(17)10-12)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
InChI Key |
YSOKQOKMQAPBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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